molecular formula C13H14N2OS B1371053 N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide CAS No. 1155611-16-7

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Cat. No.: B1371053
CAS No.: 1155611-16-7
M. Wt: 246.33 g/mol
InChI Key: UXUQMPQPRZWNDC-UHFFFAOYSA-N
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Description

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminophenyl group, a methyl group, and a thiophene carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) and bcr-abl . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.

Mode of Action

Based on the activity of similar compounds, it can be inferred that n-[(2-aminophenyl)methyl]-n-methylthiophene-2-carboxamide might interact with its targets (like hdac and bcr-abl) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

Similarly, Bcr-Abl inhibition can affect the signaling pathways involved in cell growth and proliferation .

Result of Action

Based on the activity of similar compounds, it can be inferred that the inhibition of hdac and bcr-abl could lead to changes in gene expression and inhibition of cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are crucial in regulating gene expression and cell proliferation . The compound’s interaction with these enzymes suggests its potential as a dual inhibitor, making it a promising candidate for cancer therapy.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC leads to increased acetylation of histones, resulting in altered gene expression patterns . Additionally, its inhibition of Bcr-Abl kinase disrupts cell signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDAC and Bcr-Abl kinase, inhibiting their enzymatic activities . This inhibition leads to increased histone acetylation and disrupted cell signaling, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting HDAC and Bcr-Abl kinase, leading to reduced tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of HDAC affects the acetylation status of metabolic enzymes, altering their activities and impacting cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its binding to transporters facilitates its uptake into cells, while its interaction with binding proteins affects its distribution within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . For instance, its localization to the nucleus allows it to interact with HDAC and modulate gene expression, while its presence in the cytoplasm enables it to inhibit Bcr-Abl kinase and disrupt cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide typically involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction conditions are generally mild and practical, making it suitable for laboratory and industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted thiophene carboxamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials.

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQMPQPRZWNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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